

Application Notes and Protocols for Benzyl-Morpholine Derivatives in Catalysis

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE |
| Cat. No.: | B054866 |

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of benzyl-morpholine derivatives as ligands and components of catalytic systems. The information is targeted towards researchers in organic synthesis, catalysis, and drug development, offering insights into the synthesis and application of these versatile compounds.

Introduction

Benzyl-morpholine derivatives are a class of organic compounds that have garnered interest in the field of catalysis due to their unique structural features. The morpholine moiety can act as a coordinating group for transition metals, while the benzyl substituent can be modified to tune the steric and electronic properties of the resulting ligand. This allows for the development of catalysts with tailored reactivity and selectivity for a variety of organic transformations. This document focuses on two key areas: the use of benzyl-morpholine derivatives within N-heterocyclic carbene (NHC) palladium complexes and their synthesis via asymmetric hydrogenation.

Section 1: Palladium(II)-NHC Complexes with Benzyl-Morpholine Ligands

Recent research has led to the synthesis of novel palladium(II) complexes incorporating N-heterocyclic carbene (NHC) ligands functionalized with benzyl groups, and morpholine as a co-ligand.^[1] While the primary focus of the initial studies on these complexes has been their biological activity, their structural similarity to highly successful palladium-NHC catalysts for cross-coupling reactions suggests significant potential in catalysis.^{[2][3][4]}

Application Note: Potential in Cross-Coupling Reactions

Palladium-NHC complexes are renowned for their high efficiency and stability as catalysts in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.^{[2][3][4]} The general structure of the synthesized benzyl-morpholine containing palladium(II)-NHC complexes features a palladium center coordinated to a benzyl-substituted NHC ligand, a morpholine ligand, and two halide anions.

The N-benzyl group on the NHC ligand can provide steric bulk and electronic modulation, which are crucial for catalytic activity and selectivity. The morpholine co-ligand can also influence the stability and solubility of the complex. Given the robustness of the Pd-NHC bond, these complexes are expected to exhibit good thermal stability and turnover numbers.^[2]

Experimental Protocol: Synthesis of (1,3-dibenzyl-1H-benzo[d]imidazol-2(3H)-ylidene)(morpholine)palladium(II) dibromide

This protocol is adapted from the synthesis of similar palladium-NHC-morpholine complexes.^[1]

Materials:

- 1,3-dibenzyl-1H-benzo[d]imidazolium bromide
- Silver(I) oxide (Ag_2O)
- Bis(acetonitrile)palladium(II) dichloride ($\text{PdCl}_2(\text{MeCN})_2$)
- Morpholine
- Dichloromethane (DCM), anhydrous

- Celatom®

Procedure:

- Synthesis of the Silver-NHC complex: In a flask protected from light, stir a mixture of 1,3-dibenzyl-1H-benzo[d]imidazolium bromide (1.0 eq) and silver(I) oxide (0.5 eq) in anhydrous dichloromethane at room temperature for 24 hours.
- Filter the mixture through a pad of Celatom® and wash the pad with DCM.
- Remove the solvent from the filtrate under reduced pressure to obtain the silver-NHC complex as a solid.
- Synthesis of the Palladium-NHC complex: Dissolve the silver-NHC complex (1.0 eq) and bis(acetonitrile)palladium(II) dichloride (1.0 eq) in anhydrous DCM.
- Stir the mixture at room temperature for 12 hours.
- Filter the reaction mixture to remove the silver salt precipitate.
- Add morpholine (1.1 eq) to the filtrate and stir for an additional 4 hours at room temperature.
- Concentrate the solution under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the title complex.

Characterization: The resulting complex should be characterized by ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy to confirm its structure.

A logical workflow for the synthesis of the palladium(II)-NHC complex is depicted below.

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Figure 1. Synthesis workflow for the palladium(II)-NHC complex.

Section 2: Asymmetric Synthesis of Chiral Benzyl-Morpholine Derivatives

Chiral morpholine derivatives are valuable building blocks in medicinal chemistry. An efficient method to produce these compounds is through the asymmetric hydrogenation of dehydromorpholines. This approach utilizes a rhodium catalyst with a chiral bisphosphine ligand to achieve high enantioselectivity.[5]

Application Note: Asymmetric Hydrogenation of Dehydromorpholines

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines provides a direct route to the corresponding chiral morpholines with high yields and excellent enantiomeric excesses (ee). The choice of the chiral ligand is critical for the stereochemical outcome of the reaction. The SKP ligand, a chiral bisphosphine, has been shown to be highly effective in this transformation.[5] The reaction conditions are typically mild, involving hydrogen gas at moderate pressure and room temperature.

The resulting chiral benzyl-morpholine derivatives can be used as precursors for the synthesis of more complex molecules, including potential drug candidates.

Quantitative Data

The following table summarizes the results for the asymmetric hydrogenation of various N-protected 6-phenyl-3,4-dihydro-2H-1,4-oxazines using a Rh(R,R,R)-SKP catalyst system.[5]

| Entry | Substrate (N-substituent) | Solvent | Conversion (%) | ee (%) |
|-------|---------------------------|---------|----------------|--------|
| 1 | Cbz | DCM | >99 | 92 |
| 2 | NO ₂ | DCM | >99 | 85 |
| 3 | COO <i>i</i> Bu | DCM | >99 | 88 |
| 4 | Boc | DCM | >99 | 86 |
| 5 | Ts | DCM | 0 | - |

Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol is based on the successful asymmetric hydrogenation of dehydromorpholines.[\[5\]](#)

Materials:

- N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine
- $[\text{Rh}(\text{COD})_2]\text{SbF}_6$
- (R,R,R)-SKP ligand
- Dichloromethane (DCM), anhydrous and degassed
- Hydrogen gas (H_2)

Procedure:

- In a glovebox, add $[\text{Rh}(\text{COD})_2]\text{SbF}_6$ (1 mol%) and the (R,R,R)-SKP ligand (1.1 mol%) to a vial.
- Add anhydrous and degassed DCM and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
- In a separate vial, dissolve N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine in anhydrous and degassed DCM.
- Transfer both the catalyst solution and the substrate solution to a stainless-steel autoclave.
- Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
- Pressurize the autoclave with hydrogen gas to 50 atm.
- Stir the reaction mixture at room temperature for 12 hours.
- Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the chiral N-Cbz-2-phenylmorpholine.

- Determine the enantiomeric excess of the product using chiral HPLC analysis.

The general workflow for the asymmetric hydrogenation is illustrated below.

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Figure 2. Asymmetric hydrogenation experimental workflow.

Conclusion

Benzyl-morpholine derivatives hold promise as components of advanced catalytic systems. The development of palladium-NHC complexes containing benzyl and morpholine ligands opens avenues for their exploration in cross-coupling reactions, although their catalytic activity in this context requires further investigation. Furthermore, the efficient synthesis of chiral benzyl-morpholine derivatives through asymmetric hydrogenation provides access to valuable building blocks for the development of new chiral ligands and biologically active molecules. The protocols and data presented herein serve as a foundation for further research and application of these compounds in catalysis and drug discovery.

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